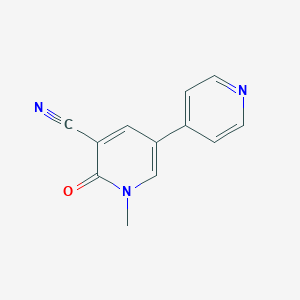
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide, also known as AQ-13, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of sulfonamide drugs, which have been used for their antibacterial and antitumor properties. AQ-13 has shown promising results in preclinical studies and is currently being investigated for its mechanism of action and potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to bind to DNA and interfere with the activity of topoisomerase II, an enzyme that is essential for DNA replication. This leads to the accumulation of DNA damage and cell death. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to have both biochemical and physiological effects on cancer cells. It has been found to decrease the expression of proteins that are involved in cell cycle regulation and DNA repair, such as cyclin D1 and Rad51. In addition, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to increase the production of reactive oxygen species, which can cause oxidative stress and DNA damage in cancer cells. These effects contribute to the anticancer activity of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in lab experiments is its high potency and selectivity for cancer cells. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been found to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This issue can be addressed by formulating 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in a suitable drug delivery system.
Orientations Futures
There are several future directions for the research on 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify the molecular targets that are involved in its anticancer activity. This could lead to the development of more potent and selective analogs of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. Another direction is to evaluate the efficacy of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in animal models of cancer and optimize its drug delivery system for in vivo use. Finally, clinical trials are needed to determine the safety and efficacy of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in humans and to assess its potential as a cancer therapy.
Méthodes De Synthèse
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3-quinolinecarboxaldehyde in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then treated with methanol and a base to obtain the final product, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yield of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been found to be effective in combination with other chemotherapy drugs, such as cisplatin and doxorubicin, in enhancing their anticancer activity. These findings suggest that 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide could be a valuable addition to current cancer treatment regimens.
Propriétés
Nom du produit |
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H13ClN2O3S |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
4-chloro-3-methoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-16-9-13(6-7-14(16)17)23(20,21)19-12-8-11-4-2-3-5-15(11)18-10-12/h2-10,19H,1H3 |
Clé InChI |
USQBYSWGPIHTOU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



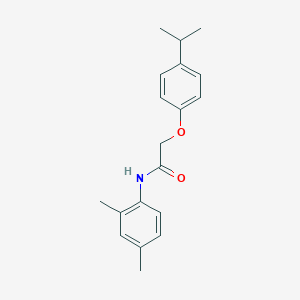
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)
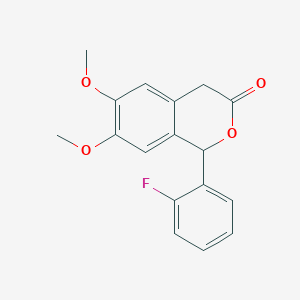
![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)
![(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B259151.png)
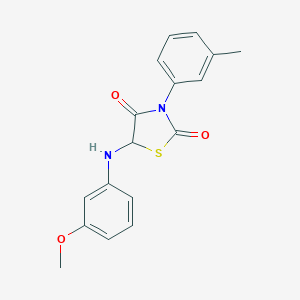
![1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)
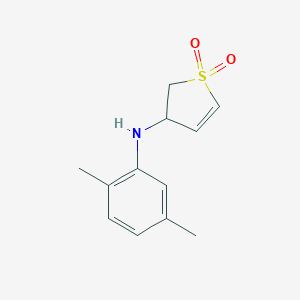
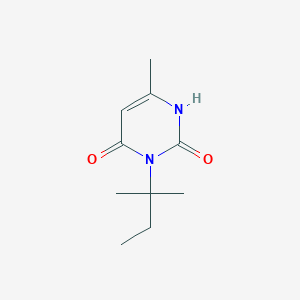

![5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B259167.png)
![4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile](/img/structure/B259169.png)

